An In-depth Technical Guide to the Crystal Structure and Properties of Zinc Phosphide
An In-depth Technical Guide to the Crystal Structure and Properties of Zinc Phosphide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc phosphide (B1233454) (Zn₃P₂) is an inorganic compound that has garnered significant interest across diverse scientific disciplines. Historically utilized as a potent rodenticide, its unique semiconductor properties have paved the way for its exploration in modern technological applications, particularly in the field of photovoltaics.[1] This guide provides a comprehensive overview of the crystal structure and physicochemical properties of zinc phosphide, along with detailed experimental protocols for its synthesis and characterization, tailored for professionals in research and development.
Crystal Structure
Zinc phosphide primarily exists in two crystalline forms: a tetragonal phase (α-Zn₃P₂) stable at room temperature and a cubic phase (β-Zn₃P₂) that emerges at elevated temperatures.[1][2]
Tetragonal (α-Zn₃P₂) Phase:
The room-temperature tetragonal structure of zinc phosphide is characterized by the space group P4₂/nmc.[1][3] In this configuration, the zinc atoms are tetrahedrally coordinated, while the phosphorus atoms are six-coordinate, with zinc atoms occupying six of the eight vertices of a distorted cube.[1] The unit cell contains 8 formula units, comprising 24 zinc atoms and 16 phosphorus atoms.[4]
Cubic (β-Zn₃P₂) Phase:
Upon heating to approximately 845 °C, zinc phosphide undergoes a phase transition to a cubic crystal structure.[1][2] Further heating under high pressure can induce other phase transitions. For instance, at 11.0 GPa, an irreversible structural phase transition to an orthorhombic phase with a Pmmn space group has been observed.[5][6]
Crystallographic Data
| Property | Tetragonal (α-Zn₃P₂) | Cubic (β-Zn₃P₂) | Orthorhombic (High-Pressure Phase) |
| Crystal System | Tetragonal | Cubic | Orthorhombic |
| Space Group | P4₂/nmc (No. 137)[1][3] | P4₂32[5] | Pmmn[5][6] |
| Lattice Constants | a = 8.0785 Å, c = 11.3966 Å[1] | - | a = 3.546 Å, b = 5.004 Å, c = 3.167 Å[6] |
| Formula Units (Z) | 8[1] | - | - |
| Phase Transition Temperature | Converts to cubic at ~845 °C[1][2] | Forms from tetragonal at ~845 °C[1][2] | Forms from tetragonal at 11.0 GPa[5][6] |
Crystal Structure of Tetragonal Zinc Phosphide (α-Zn₃P₂)
Properties of Zinc Phosphide
The properties of zinc phosphide are summarized in the tables below, encompassing its physical, chemical, and electronic characteristics.
Physical and Chemical Properties
| Property | Value |
| Appearance | Dark gray to black granular solid or powder[1][7] |
| Odor | Faint garlic-like or phosphorus odor[7][8] |
| Molecular Weight | 258.12 g/mol [8][9] |
| Density | 4.55 g/cm³[1][9] |
| Melting Point | 1160 °C (2120 °F; 1430 K)[1][9] |
| Boiling Point | Sublimes |
| Solubility | Practically insoluble in water and ethanol; soluble in benzene; reacts with acids[1][8] |
| Vapor Pressure | Negligible when dry[7][8] |
Electronic Properties
| Property | Value |
| Band Gap | 1.5 eV (Direct)[1][9] |
| Band Gap (Indirect) | 1.38 eV[2] |
| Electrical Resistivity | 10⁴ - 10⁶ Ω·cm (intrinsic)[3] |
| Minority Carrier Diffusion Length | ~10 µm[3] |
| Conduction Type | p-type[10] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of zinc phosphide, providing a foundation for laboratory work.
Synthesis of Bulk Zinc Phosphide Crystals (Direct Synthesis)
This method involves the direct reaction of high-purity zinc and red phosphorus in a sealed quartz ampoule.
Materials and Equipment:
-
High-purity zinc shots (99.999% or higher)
-
High-purity red phosphorus chips (99.999% or higher)
-
Quartz ampoule (heavy-walled)
-
Vacuum pump capable of reaching < 10⁻⁵ Torr
-
Tube furnace with programmable temperature control
-
Oxygen-acetylene torch for sealing the ampoule
Procedure:
-
Ampoule Preparation: Clean the quartz ampoule thoroughly with aqua regia, followed by rinsing with deionized water and drying in an oven at 120 °C.
-
Reactant Loading: Weigh stoichiometric amounts of zinc and red phosphorus (3:2 molar ratio) and load them into the clean, dry ampoule. A slight excess of phosphorus can be used to compensate for its higher vapor pressure.
-
Evacuation and Sealing: Attach the ampoule to a vacuum system and evacuate to a pressure of less than 10⁻⁵ Torr. While under vacuum, gently heat the ampoule with a heat gun to remove any adsorbed moisture. Seal the ampoule using an oxygen-acetylene torch.
-
Reaction: Place the sealed ampoule in a horizontal tube furnace. Slowly heat the furnace to 850-900 °C over a period of 24 hours to control the reaction rate and prevent explosion due to the high vapor pressure of phosphorus. Maintain this temperature for 48-72 hours to ensure a complete reaction.
-
Cooling: Slowly cool the furnace to room temperature over 24-48 hours to allow for the growth of large crystalline grains and to prevent cracking of the ampoule.
-
Product Recovery: Carefully break the ampoule to recover the zinc phosphide ingot.
Synthesis and Characterization Workflow
Synthesis of Zinc Phosphide Nanocrystals (Solution-Phase)
This protocol describes the synthesis of colloidal zinc phosphide nanocrystals using organometallic precursors.
Materials and Equipment:
-
Dimethylzinc (B1204448) (Zn(CH₃)₂)
-
Tri-n-octylphosphine (TOP)
-
High-boiling point solvent (e.g., 1-octadecene)
-
Schlenk line and glassware
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
-
Centrifuge
-
Solvents for purification (e.g., toluene, ethanol)
Procedure:
-
Reaction Setup: Assemble a three-neck flask equipped with a condenser, thermocouple, and septum on a Schlenk line. Purge the system with inert gas.
-
Precursor Preparation: In a glovebox, prepare a solution of dimethylzinc in the high-boiling point solvent.
-
Reaction: Inject the solvent and tri-n-octylphosphine into the reaction flask and heat to the desired reaction temperature (typically 300-350 °C) under a constant flow of inert gas.
-
Injection: Rapidly inject the dimethylzinc solution into the hot solvent mixture. The solution should change color, indicating the nucleation and growth of nanoparticles.
-
Growth: Allow the reaction to proceed for a specific duration (e.g., 1-2 hours) to control the size of the nanocrystals.
-
Cooling and Purification: Cool the reaction mixture to room temperature. Transfer the solution to centrifuge tubes and add a non-solvent (e.g., ethanol) to precipitate the nanocrystals.
-
Centrifugation: Centrifuge the mixture to pellet the nanocrystals. Discard the supernatant.
-
Washing: Re-disperse the nanocrystals in a solvent (e.g., toluene) and repeat the precipitation and centrifugation steps several times to remove unreacted precursors and byproducts.
-
Storage: Store the purified zinc phosphide nanocrystals dispersed in a suitable solvent under an inert atmosphere.
Characterization Techniques
X-Ray Diffraction (XRD):
-
Purpose: To determine the crystal structure, phase purity, and crystallite size.
-
Sample Preparation: A fine powder of the synthesized zinc phosphide is uniformly spread on a sample holder. For thin films, the film on its substrate is mounted directly.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.
-
Typical Parameters:
-
2θ range: 20-80°
-
Step size: 0.02°
-
Scan speed: 1-2°/min
-
-
Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases. The crystallite size can be estimated using the Scherrer equation.
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology, microstructure, and grain size of bulk materials and films.
-
Sample Preparation: The sample is mounted on an SEM stub using conductive carbon tape. For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the surface to prevent charging.
-
Instrumentation: A field-emission scanning electron microscope (FE-SEM) provides high-resolution imaging.
-
Typical Parameters:
-
Accelerating voltage: 5-20 kV
-
Working distance: 5-15 mm
-
-
Analysis: SEM images reveal details about the shape, size distribution, and packing of grains or particles.
Transmission Electron Microscopy (TEM):
-
Purpose: To obtain high-resolution images of the crystal lattice, determine the crystal structure of individual nanocrystals, and identify defects.
-
Sample Preparation: For nanocrystals, a dilute dispersion in a volatile solvent is drop-casted onto a carbon-coated TEM grid. For bulk materials, thin electron-transparent sections are prepared using techniques like focused ion beam (FIB) milling or ultramicrotomy.
-
Instrumentation: A high-resolution transmission electron microscope (HR-TEM) operating at an accelerating voltage of 200-300 kV is typically used.
-
Analysis: TEM images provide information on the size, shape, and crystallinity of nanoparticles. Selected area electron diffraction (SAED) patterns can be used to determine the crystal structure.
Four-Point Probe Measurement:
-
Purpose: To measure the electrical resistivity and conductivity of zinc phosphide thin films or bulk samples.
-
Sample Preparation: The sample should have a relatively flat and uniform surface. For thin films, the thickness needs to be accurately known.
-
Instrumentation: A four-point probe setup consisting of four equally spaced, co-linear probes, a constant current source, and a high-impedance voltmeter.
-
Procedure:
-
Place the four probes in contact with the sample surface.
-
Pass a known DC current (I) through the two outer probes.
-
Measure the voltage (V) across the two inner probes.
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π/ln2) * (V/I) for a thin sheet.
-
The bulk resistivity (ρ) can be calculated if the thickness (t) of the sample is known: ρ = Rs * t.
-
Phase Transition Pathway of Zinc Phosphide
Conclusion
This technical guide has provided a detailed overview of the crystal structure and properties of zinc phosphide, a material with significant potential in both established and emerging technologies. The comprehensive experimental protocols for its synthesis and characterization are intended to serve as a valuable resource for researchers and scientists. A thorough understanding of the fundamental properties and synthesis-structure-property relationships of zinc phosphide is crucial for its successful application in areas ranging from pest control to the development of next-generation electronic and optoelectronic devices. Further research into doping, defect engineering, and device fabrication will undoubtedly unlock the full potential of this versatile inorganic compound.
References
- 1. Four Point Probe Measurement Explained [suragus.com]
- 2. dewesoft.com [dewesoft.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. rsc.org [rsc.org]
- 7. raco.cat [raco.cat]
- 8. Four-Point Probe Manual [four-point-probes.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
